

Physical and chemical properties of "Mandelic acid-2,3,4,5,6-d5"

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Compound of Interest

Compound Name: Mandelic acid-2,3,4,5,6-d5

Cat. No.: B047063

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Mandelic Acid-2,3,4,5,6-d5: A Technical Guide for Researchers

An In-depth Whitepaper on the Physical, Chemical, and Experimental Properties of Deuterated Mandelic Acid

This technical guide provides a comprehensive overview of **Mandelic acid-2,3,4,5,6-d5**, a deuterated analog of mandelic acid. Designed for researchers, scientists, and professionals in drug development, this document details the compound's core properties, experimental protocols for its synthesis and application, and its role in metabolic pathways. The inclusion of stable isotopes like deuterium in drug molecules is a critical tool for tracing and quantification in drug development, with deuteration potentially influencing the pharmacokinetic and metabolic profiles of pharmaceuticals.[1][2]

Core Physical and Chemical Properties

Mandelic acid-2,3,4,5,6-d5 is a stable, isotopically labeled form of mandelic acid, an aromatic alpha-hydroxy acid.[1][2] Its physical properties are analogous to its non-deuterated counterpart, appearing as a white crystalline solid.[3] The primary distinction lies in its increased molecular weight due to the substitution of five hydrogen atoms with deuterium on the phenyl ring.

Quantitative Data Summary



The key physical and chemical properties of **Mandelic acid-2,3,4,5,6-d5** are summarized in the tables below. Data for the non-labeled (protio) compound is provided for comparison.

Table 1: General and Physical Properties

Property	Mandelic acid-2,3,4,5,6-d5	(±)-Mandelic Acid (unlabeled)
Appearance	White Crystalline Solid (inferred)	White Crystalline Powder[3]
CAS Number	70838-71-0[1][2]	90-64-2[3]
Molecular Formula	C ₈ H ₃ D ₅ O ₃ [1][2]	C ₈ H ₈ O ₃ [3]
Molecular Weight	157.18 g/mol [1][2]	152.15 g/mol [3]
Melting Point	120-121 °C	119-121 °C[4]
Boiling Point	Not available	321.8 °C[3]
Purity	≥95%[1], 98 atom % D[5]	≥99%[4]

Table 2: Solubility Data (for unlabeled Mandelic Acid)

Solvent	Solubility
Water	158 g/L at 20 °C[6]
Ethanol	Soluble[3]
Isopropanol	Soluble[7]
Diethyl Ether	Highly Soluble[3]
Petroleum Ether	Insoluble[3]

Experimental Protocols

Detailed methodologies are crucial for the effective application of **Mandelic acid-2,3,4,5,6-d5** in a research setting. The following sections outline protocols for its synthesis and its primary



application as an internal standard.

Synthesis of Mandelic Acid-2,3,4,5,6-d5

The synthesis of **Mandelic acid-2,3,4,5,6-d5** typically follows established methods for preparing unlabeled mandelic acid, with the crucial substitution of a deuterated precursor.[5] The most common route involves the hydrolysis of mandelonitrile, which is formed from the reaction of benzaldehyde and a cyanide source.[7]

Protocol: Synthesis via Mandelonitrile-d5 Hydrolysis

This protocol is adapted from standard procedures for mandelic acid synthesis.[5] The starting material is Benzaldehyde-2,3,4,5,6-d5.

- Step 1: Formation of Mandelonitrile-d5.
 - In a reaction vessel, dissolve Benzaldehyde-d5 in a suitable solvent (e.g., water).
 - Add a solution of sodium bisulfite to form the adduct.
 - Introduce a solution of sodium cyanide. The bisulfite is displaced by the cyanide ion in a nucleophilic substitution to form Mandelonitrile-d5.
 - The resulting oily layer of mandelonitrile-d5 is separated from the aqueous phase.
- Step 2: Acid Hydrolysis.
 - Add concentrated hydrochloric acid to the crude Mandelonitrile-d5.
 - The mixture is heated on a steam bath to facilitate the hydrolysis of the nitrile group to a
 carboxylic acid, yielding Mandelic acid-2,3,4,5,6-d5. This process also produces
 ammonium chloride as a byproduct.
- Step 3: Purification.
 - The crude product mixture is cooled to precipitate the mandelic acid and ammonium chloride.

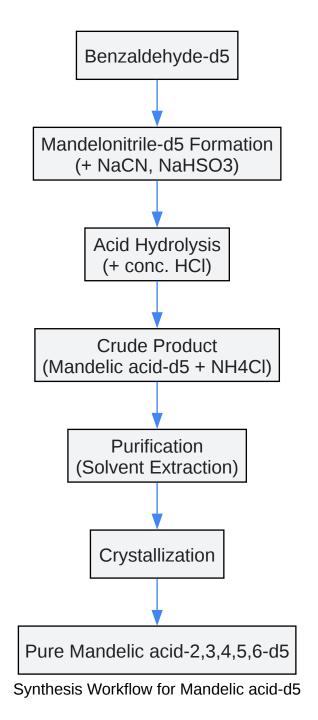


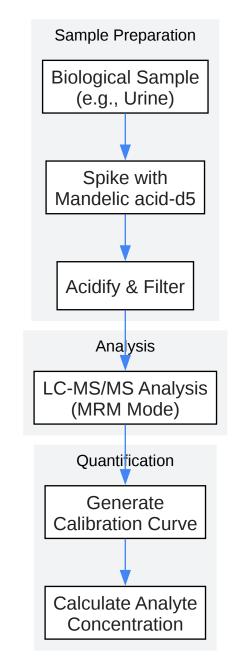




- The mandelic acid is separated from the inorganic salt by extraction with a hot solvent in which mandelic acid is soluble but ammonium chloride is not, such as benzene or diethyl ether.[5]
- The extract is then cooled, allowing the purified Mandelic acid-2,3,4,5,6-d5 to crystallize.
- The crystals are collected by filtration and dried.

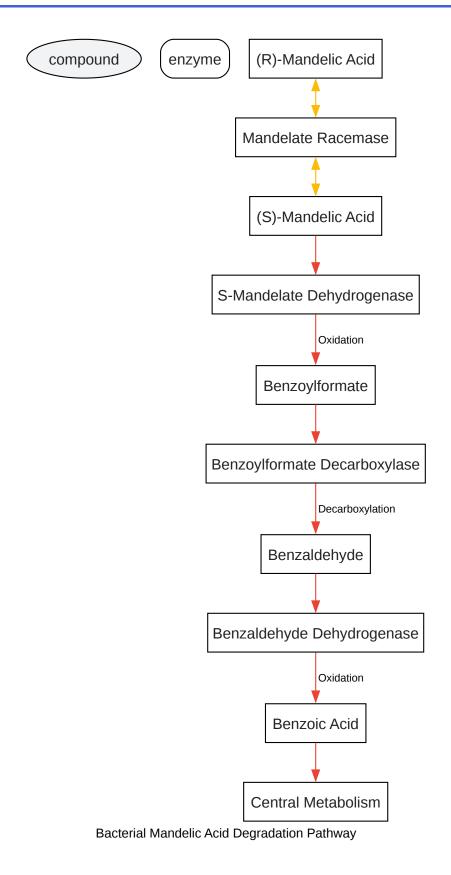






Workflow for Use as Internal Standard





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